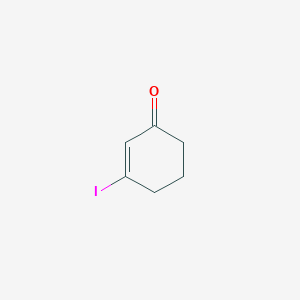

3-IODOCYCLOHEX-2-ENONE

Description

Significance of α,β-Unsaturated Ketones in Synthetic Methodologies

Alpha,beta-unsaturated ketones, often referred to as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. fiveable.mefiveable.me This structural arrangement results in a delocalized electron system, which imparts unique reactivity and makes them exceptionally valuable in organic synthesis. fiveable.mefiveable.me They are common feedstocks for the production of fine chemicals, pharmaceuticals, and natural products. bohrium.com

The key to their synthetic utility lies in their dual electrophilic nature. The carbonyl carbon and the β-carbon are both susceptible to nucleophilic attack. wikipedia.org This allows for two primary modes of reaction: direct addition to the carbonyl group (1,2-addition) and, more significantly, conjugate addition to the β-carbon (1,4-addition or Michael addition). fiveable.mewikipedia.org This versatility allows for the introduction of a wide array of functional groups and the formation of new carbon-carbon bonds, which is fundamental to building molecular complexity. fiveable.me

Furthermore, α,β-unsaturated ketones are excellent participants in various pericyclic reactions, including Diels-Alder cycloadditions, which are powerful methods for forming six-membered rings. fiveable.me The enone functionality can also be readily transformed into other functional groups, further expanding their synthetic potential. Common methods for synthesizing these crucial motifs include the dehydration of aldol (B89426) products and various carbonylation reactions. fiveable.mersc.org

Strategic Role of Halogen Substituents in Cyclohexenone Scaffolds

The introduction of a halogen atom onto a cyclohexenone ring dramatically enhances its synthetic utility. Halogens, particularly iodine, serve multiple strategic roles. The carbon-halogen bond is inherently reactive and can be selectively targeted in a variety of transformations.

One of the most significant applications of halogenated enones is in transition-metal-catalyzed cross-coupling reactions. researchgate.netacs.org The carbon-iodine bond is particularly well-suited for this purpose due to its relatively low bond dissociation energy, making it the preferred site for oxidative addition in catalytic cycles involving metals like palladium. nih.gov This allows for the formation of new carbon-carbon bonds by coupling the halogenated enone with a wide range of organometallic reagents, such as those based on boron (Suzuki-Miyaura coupling), tin (Stille coupling), and zinc. acs.orgnih.gov

The halogen also influences the electronic properties of the enone system, potentially activating it for other reactions. fiveable.me Moreover, the halogen can be replaced through nucleophilic substitution reactions, providing another avenue for functionalization. This ability to act as a versatile "handle" for a multitude of chemical transformations makes halogenated cyclohexenones, and 3-iodocyclohex-2-enone in particular, highly sought-after intermediates in the synthesis of complex molecules.

Overview of this compound as a Key Synthetic Intermediate

This compound stands out as a particularly powerful and versatile building block in organic synthesis. rsc.orgacs.org Its utility stems from the presence of the reactive carbon-iodine bond at the β-position of the enone system, making it an ideal substrate for a vast array of synthetic transformations.

This compound serves as a precursor for the synthesis of a variety of more complex molecules, including polycyclic frameworks and natural products. thieme-connect.comsemanticscholar.orgarkat-usa.org For example, it has been utilized in the synthesis of fused polycyclic pyrrole (B145914) derivatives through sequential reactions involving Sonogashira coupling. sci-hub.st It is also a key starting material for producing 3-[(alkoxycarbonyl)alkyl]cycloalk-2-enones, which can then be transformed into allylic spiro ethers and lactones. thieme-connect.de

The reactivity of this compound has been extensively explored in numerous coupling reactions. It readily participates in palladium-catalyzed reactions to introduce various substituents at the 3-position of the cyclohexenone ring. umich.edupurdue.edu These reactions are often highly efficient and selective, providing access to a diverse range of functionalized cyclohexenone derivatives.

Below is a table summarizing some of the key physical and chemical properties of this compound:

| Property | Value |

| CAS Number | 56671-82-0 |

| Molecular Formula | C₆H₇IO |

| Molecular Weight | 222.02 g/mol |

This data is compiled from publicly available chemical databases. lookchem.com

The following table showcases the utility of this compound in various chemical reactions, highlighting the diversity of products that can be synthesized from this key intermediate.

| Reactant(s) | Catalyst/Reagents | Product Type | Reference |

| Propargyl allyl ethers | Palladium catalyst | Tricyclic enones and tetracyclic ketones | thieme-connect.com |

| 1-Azido-2-(1-methoxyprop-2-ynyl)benzene | Pd(Ph₃P)₂Cl₂, CuI | Fused polycyclic pyrrole derivatives | sci-hub.st |

| (E)-1-pentenylborate | Pd(PhCN)₂Cl₂, Ph₃As, Ag₂O | 3-substituted cyclohexenone | acs.org |

| Cuprate (B13416276) derivative | - | Dienone | arkat-usa.org |

The diverse reactivity of this compound, coupled with its accessibility, solidifies its position as a cornerstone intermediate for the construction of complex and biologically relevant molecules. Its application in total synthesis and methodology development continues to be an active and fruitful area of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

3-iodocyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKRQTKPKWXSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473151 | |

| Record name | 2-Cyclohexen-1-one, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56671-82-0 | |

| Record name | 2-Cyclohexen-1-one, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Accessibility of 3 Iodocyclohex 2 Enone

General Approaches to Halogenated Cyclohexenone Scaffolds

The synthesis of halogenated cyclohexenones can be broadly categorized into two main strategies: the direct halogenation of a pre-existing cyclohexenone core and the derivatization of a cyclohexenone precursor to facilitate halogen introduction.

The direct halogenation of cyclohexenone systems typically proceeds through an electrophilic substitution mechanism at the α-carbon. msu.edu These reactions are often catalyzed by either acid or base. Under acidic conditions, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks an electrophilic halogen source. masterorganicchemistry.com

The reaction mechanism for the halogenation of ketones involves the formation of an enol or enolate intermediate, which is the rate-determining step. msu.edu This is why the rate of halogenation is often independent of the halogen concentration. Common electrophilic halogenating agents include molecular halogens (e.g., I₂, Br₂, Cl₂) and N-halo compounds like N-iodosuccinimide (NIS). For less reactive substrates, a Lewis acid catalyst may be required to increase the electrophilicity of the halogen. wikipedia.org

Table 1: Common Reagents for Electrophilic Halogenation of Ketones

| Halogenating Agent | Catalyst/Conditions | Comments |

|---|---|---|

| Iodine (I₂) | Acid (e.g., HNO₃, H₂SO₄) or Base | Acid catalysis promotes enol formation for electrophilic attack. |

| N-Iodosuccinimide (NIS) | Acid (e.g., H₂SO₄) | A milder source of electrophilic iodine. |

| Bromine (Br₂) | Acid or Base | Common for bromination of α-carbons. |

| N-Bromosuccinimide (NBS) | Radical initiator or acid | Versatile brominating agent. |

Derivatization from Precursor Cyclohexenones

An alternative to direct halogenation involves the derivatization of the cyclohexenone precursor to enhance its reactivity or direct the regioselectivity of the halogenation. One common method is the formation of an enamine. Enamines are formed from the reaction of a ketone, such as cyclohexanone, with a secondary amine. masterorganicchemistry.com The resulting enamine is significantly more nucleophilic than the corresponding enol, allowing it to react with weaker electrophiles, including alkyl halides. masterorganicchemistry.com This increased nucleophilicity facilitates the introduction of various functional groups at the α-position, which can then be followed by further transformations to yield the desired halogenated cyclohexenone.

Another strategy is the dehydrogenation of substituted cyclohexanones to create the corresponding cyclohexenone. This approach allows for the introduction of substituents at specific positions on the saturated ring before the formation of the α,β-unsaturated system. researchgate.net

Preparation of 3-Iodocyclohex-2-enone for Synthetic Applications

The synthesis of this compound as a specific target has been documented in the chemical literature, often as a precursor for more complex molecules.

The preparation of this compound is often achieved through the reaction of 1,3-cyclohexanedione (B196179). A common reported method involves the formation of an intermediate, such as 3-ethoxycyclohex-2-en-1-one, by treating 1,3-cyclohexanedione with ethanol. This intermediate is then converted to the corresponding triflate, which subsequently undergoes a halogen exchange reaction with a source of iodide, such as sodium iodide, to yield this compound.

Another approach involves the direct iodination of cyclohexenone itself. For instance, a procedure for the synthesis of the isomeric 2-iodocyclohex-2-enone involves treating cyclohexenone with iodine in the presence of 4-(dimethylamino)pyridine (DMAP) in a mixture of chloroform (B151607) and pyridine (B92270). whiterose.ac.uk Similar strategies, potentially with modified reagents or conditions, can be adapted for the synthesis of the 3-iodo isomer. For example, the use of iodine and pyridine in dichloromethane (B109758) has been cited as a method to prepare 2-iodocyclohex-2-en-1-one (B1246760), which is then used in subsequent reactions. escholarship.org This highlights that direct iodination protocols are established for the cyclohexenone system. The compound is often used as a starting material for palladium-catalyzed coupling reactions to synthesize various complex structures. sci-hub.starkat-usa.orgthieme-connect.de

Table 2: Selected Reported Syntheses of Iodinated Cyclohexenones

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Cyclohexenone | I₂, DMAP, CHCl₃/Pyridine | 2-Iodocyclohex-2-enone | whiterose.ac.uk |

| Cyclohexenone | I₂, Pyridine/CH₂Cl₂ | 2-Iodocyclohex-2-en-1-one | escholarship.org |

| 1,3-Cyclohexanedione | 1. Ethanol, cat. acid; 2. Tf₂O, base; 3. NaI | This compound | General literature procedure |

Considerations for Scalable Synthesis

For this compound to be a truly useful building block, its synthesis must be scalable. When planning for a large-scale synthesis, factors such as the cost and availability of starting materials, the safety and environmental impact of reagents, and the simplicity of the procedure and purification are crucial. whiterose.ac.uk The use of expensive reagents or complex chromatographic separations can hinder the scalability of a synthetic route.

Enantioselective Synthesis and Resolution of Chiral Iodinated Cyclohexenone Derivatives

The introduction of chirality into the cyclohexenone framework opens up avenues for the synthesis of enantiomerically pure complex molecules. While this compound itself is achiral, related chiral iodinated cyclohexenone derivatives are valuable synthetic targets.

Enantioselective synthesis can be achieved through various methods. One approach is the use of chiral catalysts in the halogenation step. For example, chiral hypervalent iodine catalysts have been developed for asymmetric transformations. nih.gov The use of chiral binaphthyl-based iodonium (B1229267) salts has also been explored in asymmetric synthesis. researchgate.net

Another powerful technique is the enzymatic resolution of a racemic mixture or the enzymatic transformation of a prochiral substrate. For instance, optically active (S)- and (R)-3-iodocyclohex-2-enols have been prepared using enzymatic methods. benthamopen.com Chemoenzymatic synthesis, which combines chemical and enzymatic steps, has been successfully employed to produce enantiopure hydroxylated cyclohexenone derivatives. qub.ac.uk

Furthermore, asymmetric transfer hydrogenation using bifunctional ruthenium catalysts can be used to prepare enantiomerically enriched 4-hydroxy-2-cyclohexanone derivatives, which can serve as chiral precursors to iodinated compounds. mdpi.com These methods highlight the growing toolbox available to chemists for accessing chiral iodinated cyclohexenone building blocks for stereoselective synthesis. nih.govmdpi.com

Reactivity and Reaction Pathways of 3 Iodocyclohex 2 Enone

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and 3-iodocyclohex-2-enone serves as an excellent substrate for many such transformations. These reactions, often catalyzed by transition metals, enable the construction of complex molecular architectures from simpler precursors.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysts are preeminent in cross-coupling chemistry due to their high efficiency and functional group tolerance. mdpi.com this compound readily participates in several palladium-catalyzed reactions, leading to a variety of valuable organic compounds.

The Sonogashira coupling, a reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for the formation of C(sp²)-C(sp) bonds. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgmdpi.com

With Propargyl Allyl Ethers: The reaction of this compound with propargyl allyl ethers under Sonogashira coupling-isomerization reaction (CIR) conditions can lead to the formation of tricyclic enones and tetracyclic ketones in moderate to excellent yields. thieme-connect.com This domino reaction sequence highlights the efficiency of building molecular complexity in a single step.

With Propargyl Trityl Ethers: this compound and its derivatives react smoothly with aryl propargyl trityl ethers in a palladium-catalyzed sequential reaction. psu.edu This process involves a Sonogashira coupling, followed by propargyl–allenyl isomerization, an allenyl–benzyl Claisen rearrangement, and a [4+2] cycloaddition to produce fused tricyclo[3.2.1.0²,⁷]oct-3-ene derivatives in good yields (73–82%). psu.edu The reaction proceeds under mild conditions and is applicable to other electron-deficient vinyl iodides. psu.edu

| Coupling Partner | Catalyst System | Key Transformations | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Propargyl Allyl Ethers | Pd-catalyst | Coupling-Isomerization Reaction (CIR) | Tricyclic enones and tetracyclic ketones | Moderate to excellent | thieme-connect.com |

| Aryl Propargyl Trityl Ethers | Pd-catalyst | Sonogashira coupling, isomerization, Claisen rearrangement, [4+2] cycloaddition | Tricyclo[3.2.1.0²,⁷]oct-3-enes | 73–82% | psu.edu |

The Ullmann reaction traditionally involves the copper-catalyzed coupling of two aryl halides. However, modern variations often utilize palladium catalysts, which can offer milder reaction conditions and broader substrate scope.

The palladium-catalyzed Ullmann cross-coupling reaction between 2-iodocyclohex-2-en-1-one (B1246760) and o-halonitrobenzenes is a key step in the synthesis of various carbazole (B46965) natural products. nih.govacs.org The resulting 2-arylcyclohex-2-en-1-one intermediates can then undergo reductive cyclization and subsequent dehydrogenation to afford the target carbazole structures. nih.govacs.org This methodology has been successfully applied to the synthesis of compounds like 3-methyl-9H-carbazole, glycoborine, and glycozoline. nih.govacs.org

| Reactants | Catalyst | Reaction Product | Application | Reference |

|---|---|---|---|---|

| 2-Iodocyclohex-2-en-1-one and o-halonitrobenzene | Palladium | 2-Arylcyclohex-2-en-1-one | Synthesis of carbazole natural products | nih.govacs.org |

The Suzuki reaction, which couples an organoboron compound with a halide or triflate, is one of the most versatile and widely used cross-coupling methods. organic-chemistry.org

3-Iodo-N-Boc-indazole derivatives, which can be conceptually related to this compound in terms of a reactive C-I bond on a six-membered ring, undergo efficient Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids. nih.gov The reaction, catalyzed by Pd(PPh₃)₄ in the presence of an aqueous base, proceeds in high yields (over 80%) and is compatible with both electron-donating and electron-withdrawing groups on the boronic acid. nih.gov This provides a general and rapid route to 1,3-diarylsubstituted indazoles. nih.gov

| Reactants | Catalyst | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Iodo-N-Boc-indazole and aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | Aqueous base | 1,3-Diarylsubstituted indazoles | >80% | nih.gov |

Nickel-Catalyzed Cross-Coupling

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium in a variety of cross-coupling reactions. sioc-journal.cn They can facilitate reactions of substrates that are often challenging for palladium catalysts and can proceed through unique mechanistic pathways, including those involving radical intermediates. nih.gov While specific examples detailing the nickel-catalyzed cross-coupling of this compound are less common in the provided context, the general principles of nickel catalysis suggest its potential applicability. Nickel-catalyzed methods, such as the Negishi coupling of organozinc reagents, are known to be effective for a broad range of substrates. researchgate.net

Copper-Mediated Reactions

Copper-mediated reactions, particularly those involving organocopper reagents (cuprates), are fundamental transformations in organic synthesis. wikipedia.orgresearchgate.net These reagents are prized for their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.org

The reaction of this compound with organocopper reagents, such as lithium dimethylcuprate, can result in the displacement of the iodide. thieme-connect.de This type of coupling likely proceeds through an addition-elimination mechanism. thieme-connect.de The reaction of this compound with a specific organocopper reagent yielded the corresponding 3-substituted product in a 66% yield. uni-muenchen.de The versatility of organocopper reagents, including lower-order Gilman reagents (R₂CuLi) and higher-order cyanocuprates, allows for the introduction of a wide array of alkyl, vinyl, and aryl groups. wikipedia.orgresearchgate.net

| Reagent Type | Reaction Type | Mechanism | Product | Yield | Reference |

|---|---|---|---|---|---|

| Organocopper Reagents (e.g., Lithium Dimethylcuprate) | Displacement of Iodide | Addition-Elimination | 3-Substituted cyclohex-2-enone | 66% (specific example) | thieme-connect.deuni-muenchen.de |

Cycloaddition Reactions

This compound serves as a precursor for intermediates that readily engage in cycloaddition reactions. These reactions are often part of sequential or domino processes, initiated by a palladium-catalyzed cross-coupling at the C-3 position, which sets the stage for subsequent intramolecular cyclizations.

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, can be achieved using derivatives of this compound. researchgate.net Typically, these reactions are not direct cycloadditions with the enone itself but are part of a multi-step sequence. A common strategy involves an initial Sonogashira coupling of this compound with a suitable propargyl ether. This is followed by a base-catalyzed isomerization of the resulting alkyne to a reactive allene (B1206475) intermediate, which then undergoes an intramolecular [4+2] cycloaddition.

This coupling-isomerization-cycloaddition (CIR-Diels-Alder) sequence has been effectively used to synthesize complex polycyclic frameworks. rsc.org For instance, the reaction between this compound and propargyl allyl ethers under palladium catalysis leads to the formation of tricyclic enones and tetracyclic ketones in moderate to excellent yields. rsc.orgthieme-connect.com The allene intermediate, generated in situ, contains both a diene and a dienophile component, facilitating the intramolecular Diels-Alder reaction. researchgate.net

Another elegant example is the sequential reaction of 3-iodocyclohex-2-enones with aryl propargyl trityl ethers. This process involves a palladium-catalyzed Sonogashira coupling, propargyl–allenyl isomerization, an allenyl–benzyl Claisen rearrangement, and is concluded by an intramolecular [4+2] cycloaddition to furnish fused tricyclo[3.2.1.02,7]oct-3-ene derivatives in good yields. csic.es The reaction is versatile, accommodating various substituents on the aryl propargyl ether and extending to other cyclic vinyl iodides like 3-iodocyclopent-2-enone (B1600178) and 3-iodo-5,5-dimethylcyclohex-2-enone. csic.es

| Entry | 3-Iodo-2-enone Substrate | Coupling Partner | Product(s) | Yield (%) |

| 1 | This compound | 1-(1-(allyloxy)prop-2-ynyl)benzene | Fused tricyclic dihydrofuran derivative | 75 |

| 2 | This compound | Aryl propargyl trityl ether | Fused tricyclo[3.2.1.02,7]oct-3-ene | 73 |

| 3 | 3-Iodo-5,5-dimethylcyclohex-2-enone | Aryl propargyl trityl ether | Fused tricyclo[3.2.1.02,7]oct-3-ene derivative | 82 |

| 4 | This compound | N-Allyl-N-phenylacrylamide | Fused benzo[f]isoindolinedione derivative | - |

This table summarizes selected [4+2] cycloaddition reactions starting from this compound derivatives, showcasing the versatility of this building block in synthesizing complex polycyclic systems. Data sourced from multiple research findings. researchgate.netcsic.esnih.gov

This compound is also a key starting material for constructing five-membered heterocyclic rings through [3+2] cycloaddition reactions. These reactions, often referred to as 1,3-dipolar cycloadditions, involve a 1,3-dipole reacting with a dipolarophile. In this context, an azide (B81097) group often serves as the 1,3-dipole precursor.

A notable application is the synthesis of fused polycyclic pyrrole (B145914) derivatives. This is achieved through a novel sequential reaction that begins with the Sonogashira coupling of this compound and a partner containing both an azide and a propargyl ether moiety, such as 1-azido-2-(1-methoxyprop-2-ynyl)benzene. wikipedia.org The sequence proceeds through several key steps:

Sonogashira Coupling: The palladium-catalyzed reaction couples the this compound with the terminal alkyne. wikipedia.org

Propargyl-Allenyl Isomerization: The resulting propargyl ether undergoes a base-promoted isomerization to a vinylallene intermediate. wikipedia.org

Intramolecular [3+2] Cycloaddition: The allene moiety then reacts with the intramolecular azide group. This step forms an unstable triazoline intermediate. wikipedia.org

Denitrogenation and Rearrangement: The triazoline loses a molecule of nitrogen (N₂) to form a biradical intermediate, which then undergoes a highly selective coupling to construct the fused pyrrole ring system. wikipedia.org

This one-pot reaction efficiently assembles two rings and forms one C-C and two C-N bonds, demonstrating a high degree of molecular complexity built from a relatively simple starting material. The reaction works well with substituted cyclohexenones and other vinyl iodides, affording the fused tetracyclic pyrrole products in good yields (68–75%). wikipedia.org

The [2+2] cycloaddition is a powerful reaction for the synthesis of four-membered cyclobutane (B1203170) rings. Photochemical [2+2] cycloadditions between enones and alkenes, sometimes known as the De Mayo reaction, are particularly common. wikipedia.org The mechanism for the photocycloaddition of a cyclic enone, such as cyclohexenone, with an alkene is proposed to proceed through the photoexcitation of the enone to its triplet state. This excited enone then interacts with the ground-state alkene to form a triplet diradical intermediate, which, after spin inversion, closes to form the cyclobutane ring. wikipedia.orgresearchgate.net

While direct intermolecular [2+2] cycloadditions using this compound are not extensively documented, its derivatives are known to participate in intramolecular versions of this reaction. In domino sequences starting from this compound, the in situ generated allene intermediates can act as the two-carbon component in [2+2] cycloadditions. The allene moiety is an excellent partner for cycloadditions with alkenes, affording cyclobutane skeletons in a single step. csic.es These intramolecular allene-enone cycloadditions are a useful strategy for building complex polycyclic structures. csic.es

Isomerization and Rearrangement Reactions

Isomerization and rearrangement reactions are critical transformations that derivatives of this compound undergo, often serving as pivotal steps in domino reaction sequences that lead to complex molecular architectures.

The propargyl-allenyl isomerization is a fundamental and frequently exploited reaction in sequences starting with this compound. This transformation is not a reaction of the iodinated enone itself but rather of its derivatives formed after an initial coupling step. Typically, a Sonogashira coupling reaction between this compound and a propargyl alcohol or ether derivative yields a 3-propargylcyclohex-2-enone intermediate. rsc.orgcsic.eswikipedia.org

Derivatives of this compound are substrates for various thermal rearrangements, most notably sigmatropic rearrangements like the Claisen rearrangement. masterorganicchemistry.com Similar to the propargyl-allenyl isomerization, these rearrangements occur in intermediates generated after the initial functionalization of the this compound.

A prominent example is the allenyl–benzyl Claisen rearrangement, which has been observed in a palladium-catalyzed sequential reaction. csic.es The process starts with the coupling of this compound with an aryl propargyl trityl ether. Following the subsequent propargyl-allenyl isomerization which forms a vinylallene intermediate, a scispace.comscispace.com-sigmatropic rearrangement (the Claisen rearrangement) can occur. This rearrangement transforms the intermediate, which then undergoes a final intramolecular [4+2] cycloaddition. csic.es This cascade of reactions, including the thermal rearrangement, allows for the efficient synthesis of complex tricyclo[3.2.1.02,7]oct-3-ene skeletons. csic.es The Claisen rearrangement itself is a powerful tool for C-C bond formation and proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state. masterorganicchemistry.comtcichemicals.com

Claisen Rearrangements

This compound serves as a key starting material in sophisticated, multi-step reaction sequences that incorporate Claisen rearrangements. Research has demonstrated its utility in palladium-catalyzed sequential reactions that efficiently construct complex polycyclic frameworks. rsc.orgpsu.edu

A notable example involves a sequence initiated by a Sonogashira coupling between this compound and various aryl propargyl trityl ethers. This initial product does not isolate but undergoes a base-catalyzed isomerization in situ, converting the propargyl group into a vinylallene intermediate. This intermediate is perfectly poised for an intramolecular samipubco.comsamipubco.com-sigmatropic rearrangement, specifically an allenyl-benzyl Claisen rearrangement. The resulting product then undergoes a final intramolecular [4+2] cycloaddition to yield intricate tricyclo[3.2.1.02,7]oct-3-ene derivatives. psu.edu

The entire cascade showcases the utility of the this compound scaffold in setting up a series of controlled bond-forming events. The reaction proceeds smoothly under relatively mild conditions, with tetrahydrofuran (B95107) (THF) at 60 °C proving to be optimal for achieving high yields. psu.edu

Table 1: Palladium-Catalyzed Sequential Reaction of 3-Iodocyclohex-2-enones and Aryl Propargyl Trityl Ethers psu.edu

| Entry | Cyclohexenone Substrate | Aryl Group on Ether | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenyl | THF | 60 | 8 | 73 |

| 2 | 3-iodo-5,5-dimethylcyclohex-2-enone | Phenyl | THF | 60 | 8 | 82 |

| 3 | This compound | p-Me-Phenyl | THF | 60 | 8 | 78 |

| 4 | This compound | p-MeO-Phenyl | THF | 60 | 10 | 75 |

| 5 | This compound | p-F-Phenyl | THF | 60 | 8 | 82 |

| 6 | This compound | p-Br-Phenyl | THF | 60 | 10 | 78 |

Reductive Transformations

The enone functionality of this compound allows for selective reduction at either the carbonyl carbon or the carbon-carbon double bond.

The selective reduction of the carbonyl group in an α,β-unsaturated ketone without affecting the double bond is a common transformation known as a 1,2-reduction. For cyclohexenone systems, sodium borohydride (B1222165) (NaBH₄) can be used, but selectivity can be an issue, sometimes leading to mixtures of 1,2- and 1,4-reduction products. stackexchange.com

To enhance selectivity for 1,2-reduction, the Luche reaction conditions are frequently employed. organic-chemistry.org This method uses sodium borohydride in conjunction with a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol (B129727). The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating a direct hydride attack at the carbonyl carbon. organic-chemistry.org In the case of 2-iodocyclohex-2-enone, a close isomer of the title compound, reduction with sodium borohydride and cerium chloride has been shown to yield the corresponding allylic alcohol, 2-iodocyclohex-2-en-1-ol. rsc.org A similar outcome is expected for this compound, which would produce 3-iodocyclohex-2-en-1-ol (B60822). nih.gov

Conjugate reduction, or 1,4-reduction, targets the carbon-carbon double bond of the enone system, leading to a saturated ketone. This transformation requires specific reagents that favor this pathway over direct carbonyl attack. While direct examples for this compound are sparse in the reviewed literature, studies on closely related α-iodoenones provide clear precedents.

For instance, the conjugate reduction of a 2-iodo-cyclohexenone derivative was successfully achieved using K-Selectride®, yielding the corresponding saturated ketone as a mixture of two epimers. unl.pt Other established methods for the conjugate reduction of enones include the use of samarium(II) iodide (SmI₂) and systems like magnesium–zinc(II) chloride in water. semanticscholar.orgthieme-connect.com Furthermore, catalytic hydrogenation can be employed to reduce the enone double bond, followed by a separate reduction of the ketone to achieve a fully saturated alcohol. stackexchange.com Biocatalytic methods using enoate reductases also represent a modern approach to conjugate reduction.

Oxidative Transformations and Aromatization

Molecular iodine is a powerful and inexpensive reagent for the oxidative aromatization of cyclohexenone derivatives, converting them into valuable phenol (B47542) or anisole (B1667542) compounds. researchgate.net This methodology, first reported in 1980, typically involves heating the cyclohexenone substrate with iodine in a refluxing alcohol, such as methanol. The process is believed to involve iodine-promoted enolization followed by subsequent oxidation and elimination steps to furnish the aromatic ring. When methanol is used as the solvent, the product is the corresponding methoxybenzene (anisole) derivative.

This iodine-based method has been shown to be superior in many cases to other oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and is a cost-effective alternative to some metal-catalyzed aromatization protocols. A variation of this method uses a combination of iodine (25 mol%) and palladium on carbon (Pd/C) in dimethyl sulfoxide (B87167) (DMSO) at 90 °C for the regioselective aromatization of polysubstituted cyclohexanones into functionalized biphenyls. samipubco.com

Beyond simple aromatization, iodine can mediate more complex oxidative transformations. In one such strategy, 2-allylcyclohexenone derivatives were treated with iodine in refluxing methanol. This led to a one-pot reaction sequence involving an initial iodocyclization to form a tetrahydrobenzofuran ring, followed by an oxidative aromatization of the cyclohexenone core to yield a 4-methoxy-2,3-dihydrobenzofuran derivative. This demonstrates the dual role of iodine as both an electrophile to trigger cyclization and an oxidant to drive aromatization.

Nucleophilic Substitution Reactions

This compound is a versatile precursor in organic synthesis, primarily due to its reactivity in nucleophilic substitution reactions. The presence of the iodine atom on the C-3 position of the cyclohexenone ring allows for its replacement by a variety of nucleophiles. These reactions are pivotal for the construction of more complex molecular architectures. The substitution reactions can be broadly categorized into metal-catalyzed cross-coupling reactions and other nucleophilic displacements.

A significant body of research has focused on palladium-catalyzed cross-coupling reactions, which have proven to be highly efficient for forming new carbon-carbon and carbon-heteroatom bonds at the C-3 position. These include well-known reactions such as the Ullmann, Sonogashira, and Suzuki couplings.

In a notable application, a palladium-catalyzed Ullmann cross-coupling reaction between a 2-iodocyclohex-2-en-1-one derivative and an o-halonitrobenzene has been utilized in the synthesis of various carbazole natural products. semanticscholar.orgacs.orgacs.org This method involves the reductive cyclization of the resulting 2-arylcyclohex-2-en-1-one to a tetrahydrocarbazole, which is then aromatized to the final carbazole product. semanticscholar.orgacs.org

The Sonogashira coupling, another palladium-catalyzed reaction, has been employed to react 3-iodocyclohex-2-enones with terminal alkynes. For instance, the reaction with propargyl allyl ethers under these conditions can lead to the formation of tricyclic enones and tetracyclic ketones in moderate to excellent yields.

Furthermore, Suzuki coupling reactions have been used to introduce alkyl groups at the C-3 position. For example, the reaction of 2-iodocyclohex-2-enone with 9-borabicyclo[3.3.1]nonane (9-BBN) alkyl derivatives has been reported, although the success of this reaction was found to be dependent on the nature of the protecting group on a nearby nitrogen atom in the specific substrate studied.

Nitrogen nucleophiles, particularly amines, also react with this compound and its derivatives. The reaction of secondary 3-aminocyclohex-2-en-1-ones with aryliododiacetates in the presence of a base can lead to the formation of meta-aminophenols, proceeding through a 3-amino-2-iodocyclohex-2-en-1-one intermediate. researchgate.net The direct reaction of 2-halocyclohex-2-enones with primary or secondary amines can produce 3-aminocyclohex-2-en-1-ones, which can then undergo further transformations. researchgate.net

Organocuprates represent another class of nucleophiles that react with this compound. The reaction of a specific cuprate (B13416276) with this compound, followed by thermolysis, has been shown to produce a dienone in quantitative yield as part of a total synthesis of β-himachalene. arkat-usa.org

The following tables summarize representative examples of nucleophilic substitution reactions involving this compound and related compounds.

| Nucleophile | Catalyst/Reagent | Product Type | Yield (%) | Reference |

| o-Halonitrobenzene | Palladium catalyst | 2-Arylcyclohex-2-en-1-one | - | semanticscholar.orgacs.org |

| Propargyl allyl ethers | Palladium catalyst | Tricyclic enones/Tetracyclic ketones | Moderate to Excellent | |

| 9-BBN alkyl derivatives | Palladium catalyst | 3-Alkylcyclohex-2-enone | - | |

| Secondary amines | Aryliododiacetates/K₂CO₃ | meta-Aminophenols | High | researchgate.net |

| Primary/secondary amines | p-TsOH | 3-Aminocyclohex-2-en-1-one | - | researchgate.net |

| Organocuprate | - | Dienone | Quantitative | arkat-usa.org |

Table 1. Overview of Nucleophilic Substitution Reactions.

| Starting Material | Nucleophile/Reagent | Catalyst | Solvent | Temperature | Product | Yield (%) | Reference |

| 2-Iodocyclohex-2-en-1-one derivative | o-Halonitrobenzene | Palladium | - | - | 2-Arylcyclohex-2-en-1-one | - | semanticscholar.orgacs.orgacs.org |

| This compound | Propargyl allyl ether | Palladium | - | - | Tricyclic enone/Tetracyclic ketone | - | |

| 2-Iodocyclohex-2-enone | 9-BBN alkyl derivative | Palladium | - | - | 3-Alkylcyclohex-2-enone | - | |

| Secondary 3-aminocyclohex-2-en-1-one | Aryliododiacetate | K₂CO₃ | - | 100°C | meta-Aminophenol | High | researchgate.net |

| This compound | Organocuprate derivative | - | - | Reflux | Dienone | Quantitative | arkat-usa.org |

Table 2. Detailed Research Findings on Nucleophilic Substitution Reactions.

Advanced Applications of 3 Iodocyclohex 2 Enone As a Building Block in Complex Molecule Synthesis

Total Synthesis of Natural Products and Bioactive Analogues

The strategic incorporation of 3-iodocyclohex-2-enone has been pivotal in the total synthesis of numerous complex natural products and their analogues. beilstein-journals.orgmdpi.comnih.govrsc.org Its ability to participate in a variety of coupling and cyclization reactions makes it a key intermediate for the assembly of core molecular frameworks.

Construction of Polycyclic Frameworks

The construction of polycyclic frameworks is a cornerstone of natural product synthesis, and this compound has proven to be an effective starting material for this purpose. It readily participates in domino reactions that rapidly build molecular complexity. For instance, a coupling-isomerization reaction (CIR)-Diels-Alder domino sequence involving 3-iodocyclohex-2-enones and propargyl allyl ethers has been utilized to synthesize tricyclic enones and tetracyclic ketones in moderate to excellent yields. This approach is instrumental in the rapid construction of complex polycyclic scaffolds.

Palladium-catalyzed reactions are also prominent in the use of this compound for creating polycyclic systems. The Ullmann cross-coupling reaction between 2-iodocyclohex-2-en-1-one (B1246760) and o-halonitrobenzene derivatives is a key step in the synthesis of 2-arylcyclohex-2-en-1-ones. acs.orgresearchgate.net These intermediates can then undergo reductive cyclization to form tetrahydrocarbazoles, which are precursors to various carbazole (B46965) natural products. acs.orgresearchgate.net

| Reaction Type | Reactants | Products | Key Features |

| CIR-Diels-Alder Domino | 3-Iodocyclohex-2-enones, Propargyl allyl ethers | Tricyclic enones, Tetracyclic ketones | Rapid construction of complex polycyclic scaffolds. |

| Ullmann Cross-Coupling/Reductive Cyclization | 2-Iodocyclohex-2-en-1-one, o-Halonitrobenzene | Tetrahydrocarbazoles, Carbazoles | Access to carbazole natural products. acs.orgresearchgate.net |

Synthesis of Fused Heterocyclic Compounds (e.g., dihydrofurans, pyrroles, carbazoles)

This compound is a valuable precursor for the synthesis of a variety of fused heterocyclic compounds. scholaris.caclockss.org Its reactivity allows for the annulation of heterocyclic rings onto the cyclohexenone core.

Dihydrofurans: The coupling-isomerization reaction (CIR) followed by a Diels-Alder reaction with 3-iodocyclohex-2-enones can lead to the formation of polycyclic structures containing a 2,3-dihydrofuran (B140613) moiety.

Pyrroles and Carbazoles: Palladium-catalyzed methodologies are central to the synthesis of fused nitrogen-containing heterocycles. For example, the Ullmann cross-coupling of 2-iodocyclohex-2-en-1-one with o-halonitroarenes, followed by a reductive cyclization, provides a direct route to tetrahydrocarbazoles. acs.orgresearchgate.net These can be subsequently aromatized to afford carbazole natural products such as 3-methyl-9H-carbazole, glycoborine, and glycozoline. acs.org This strategy highlights the efficiency of using this compound derivatives to access these important heterocyclic systems.

| Heterocycle | Synthetic Approach | Key Intermediates/Reagents | Resulting Products |

| Dihydrofurans | CIR-Diels-Alder | 3-Iodocyclohex-2-enones, Propargyl allyl ethers | Polycyclic dihydrofurans |

| Carbazoles | Ullmann Cross-Coupling/Reductive Cyclization | 2-Iodocyclohex-2-en-1-one, o-halonitroarenes | Tetrahydrocarbazoles, Carbazoles (e.g., Glycoborine) acs.org |

Spirocyclic Systems

The synthesis of spirocyclic systems, which are prevalent in many natural products, can be effectively achieved using this compound. dsau.dp.ua These complex three-dimensional structures are often challenging to synthesize, but the reactivity of this compound provides unique opportunities for their construction. For example, the reaction of dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols can lead to the formation of 1-oxa-7λ6-thia-4-azaspiro[4.5]decane-7,7-diones, a novel spiro system. dsau.dp.ua Furthermore, nickel-catalyzed non-decarbonylative Mizoroki–Heck reactions of amide derivatives with hindered olefins can produce spirocyclic products in good yields. su.se

| Spiro System | Synthetic Method | Starting Materials | Significance |

| 1-Oxa-7λ6-thia-4-azaspiro[4.5]decane-7,7-diones | Reaction with N-substituted 2-aminoethanols | Dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione | Access to novel spiroheterocycles. dsau.dp.ua |

| General Spirocycles | Nickel-catalyzed Mizoroki–Heck reaction | Amide derivatives, Hindered olefins | Assembly of complex spirocyclic scaffolds. su.se |

Precursor for Pharmacologically Relevant Scaffolds

This compound serves as a key precursor for the synthesis of various pharmacologically relevant scaffolds. escholarship.orgresearchgate.net Its ability to undergo palladium-catalyzed cross-coupling reactions allows for the introduction of diverse aryl and heteroaryl groups, leading to the generation of libraries of compounds with potential biological activity.

A notable application is in the synthesis of α-pyridinylated derivatives. The palladium-catalyzed Ullmann cross-coupling of α-iodinated cyclohex-2-en-1-ones with bromonitropyridines produces α-pyridinylated compounds. researchgate.net Some of these derivatives have shown potent and selective antimicrobial and/or cytotoxic properties. researchgate.net In contrast, the azaindoles formed through reductive cyclization of these products were found to be essentially inactive, highlighting the importance of the specific scaffold for biological activity. researchgate.net

| Pharmacological Scaffold | Synthetic Route | Key Reagents | Reported Biological Activity |

| α-Pyridinylated Cyclohexenones | Palladium-catalyzed Ullmann Cross-Coupling | α-Iodinated cyclohex-2-en-1-ones, Bromonitropyridines | Potent and selective antimicrobial and cytotoxic properties. researchgate.net |

| Phenothiazine and Phenoselenazine Derivatives | Multi-step synthesis involving α-iodination | Cyclohex-2-enone, Iodine | Potential multi-targeting agents for Alzheimer's disease. rsc.org |

Development of Novel Organic Reactions and Methodologies

The unique reactivity of this compound has spurred the development of novel organic reactions and methodologies. It has been instrumental in exploring new catalytic cycles and domino reaction sequences.

For example, a novel palladium-catalyzed three-component coupling reaction has been developed using this compound. cnu.edu.tw This reaction demonstrates the versatility of this building block in multicomponent reactions, which are highly valued for their efficiency and atom economy. Furthermore, the development of non-decarbonylative Mizoroki–Heck reactions using nickel catalysis showcases the ongoing efforts to expand the synthetic utility of amide derivatives, with this compound playing a role in the assembly of the resulting complex scaffolds. su.se The investigation into the trace-metal catalyzed cycloisomerization of alkynyl-[4.1.0]-bicycloheptanones to access annulated aminopyrroles also highlights the continuous exploration of new catalytic systems where derivatives of this compound could be potential substrates. escholarship.org

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Catalytic Transformations

Catalytic transformations of 3-iodocyclohex-2-enone often proceed through multi-step sequences that are not directly observable. Mechanistic studies aim to identify the transient species and elementary steps that connect reactants to products. Palladium-catalyzed cross-coupling reactions, in particular, have been a focal point of such investigations, revealing complex pathways that enable the construction of intricate molecular architectures. wildlife-biodiversity.com

The synthetic utility of this compound is often realized through palladium-catalyzed sequential reactions that generate highly reactive intermediates. These transient species are key to the formation of multiple chemical bonds in a single operation.

A prominent reactive intermediate formed from this compound is a vinylallene species. In one notable pathway, a palladium-catalyzed Sonogashira coupling of this compound with a propargyl methyl ether, followed by a base-catalyzed isomerization, generates this crucial allene (B1206475) intermediate. This intermediate can then undergo further transformations, such as intramolecular cycloadditions, to rapidly build complex polycyclic systems. The generation of the allene has been shown to be a critical step for the success of these reaction cascades.

In other complex transformations, biradical intermediates have been proposed. For instance, after the formation of an allene intermediate and a subsequent intramolecular [3+2] cycloaddition with an azide (B81097) group, the resulting unstable triazoline can lose a nitrogen molecule to form a biradical. This biradical intermediate then undergoes a highly regioselective coupling reaction to yield fused polycyclic pyrrole (B145914) derivatives.

The involvement of metalloradicals is another key aspect of the reactivity of halo-enones in transition-metal catalysis. The generation of carbon-centered radicals from alkyl and vinyl halides via interaction with transition metals like palladium offers an alternative to classical two-electron pathways. scispace.comnih.gov This single-electron transfer mechanism can initiate radical cyclizations and cross-coupling reactions, expanding the synthetic possibilities beyond traditional polar reactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool for probing the mechanisms of complex organic reactions. rsc.org By calculating the electronic structure and energy of molecules, DFT allows for the simulation of reaction pathways, providing insights that are often inaccessible through experimental means alone. scispace.com These calculations can predict the geometries of reactants, intermediates, transition states, and products, offering a quantitative understanding of reaction feasibility and selectivity. researchgate.net

DFT calculations are instrumental in predicting the most likely course of a reaction among several possibilities. By computing the energy of various potential intermediates and transition states, a complete energy profile for different pathways can be constructed. researchgate.netchemrxiv.org This allows chemists to rationalize observed product distributions and predict the outcome of new reactions. rsc.org

For a reaction involving this compound that could lead to multiple products, DFT can be used to determine which pathway is energetically favored. For example, in a sequential reaction, after the formation of a key intermediate, several intramolecular cycloaddition modes might be possible. DFT calculations can assess the activation energy for each potential cyclization path, thereby predicting the regioselectivity and stereoselectivity of the final product. A reaction's selectivity is determined by the differences in the energy barriers of the competing pathways; the pathway with the lowest energy barrier will be the dominant one. researchgate.net

| Reaction Pathway | Key Transformation | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A | [4+2] Cycloaddition (endo) | 15.2 | Favored Product |

| Pathway B | [4+2] Cycloaddition (exo) | 18.5 | Minor Product |

| Pathway C | [2+2] Cycloaddition | 25.1 | Disfavored |

An energy profile diagram maps the change in potential energy as a reaction progresses along the reaction coordinate. chemguide.co.uksavemyexams.com Key points on this profile are the reactants, products, any intermediates, and the transition states that separate them. libretexts.orglibretexts.org The transition state is the highest energy point on the path between a reactant and an intermediate or between an intermediate and a product. Its energy level determines the activation energy (Ea or ΔG‡) of that step. libretexts.org

| Species | Description | Relative Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| TS1 | First Transition State | +21.5 |

| Intermediate | Cycloaddition Precursor | -5.0 |

| TS2 | Second Transition State | +15.0 |

| Products | Final Polycyclic Compound | -20.0 |

Spectroscopic Analysis in Mechanistic Delineation

Spectroscopic techniques are fundamental to elucidating reaction mechanisms. By identifying the structures of starting materials, intermediates (if stable enough to be observed), and final products, spectroscopy provides the empirical evidence upon which mechanistic hypotheses are built. researchgate.netnih.gov

In more advanced mechanistic studies, specialized spectroscopic methods can be combined with computational analysis. For example, the absolute configuration and conformation of chiral cyclohexenone derivatives can be determined by comparing experimentally measured Circular Dichroism (CD) spectra with those predicted by time-dependent DFT (TDDFT) calculations. This combination is powerful for understanding the stereochemical outcome of reactions, a critical component of mechanistic delineation.

Catalytic Systems Employed in 3 Iodocyclohex 2 Enone Chemistry

Palladium-Based Catalysis

Palladium catalysts are extensively used to functionalize 3-iodocyclohex-2-enone, primarily through cross-coupling reactions. These methods are celebrated for their efficiency and tolerance of various functional groups. researchgate.net

Sonogashira Coupling and Sequential Reactions: A prominent application of palladium catalysis is the Sonogashira coupling of this compound with terminal alkynes. This reaction is often the initial step in complex sequential or tandem transformations that build molecular complexity in a single operation. researchgate.netsci-hub.st For instance, a process involving Sonogashira coupling, followed by propargyl-allenyl isomerization, [3+2] cycloaddition, and other subsequent steps, has been developed to synthesize fused polycyclic pyrrole (B145914) derivatives. sci-hub.st The reaction between 3-iodocyclohex-2-enones and aryl propargyl trityl ethers can afford fused tricyclic systems through a cascade of Sonogashira coupling, isomerization, Claisen rearrangement, and [4+2] cycloaddition.

Table 1: Selected Palladium-Catalyzed Sequential Reactions of 3-Iodocyclohex-2-enones

| Reactant 1 | Reactant 2 | Catalyst System | Solvent/Base | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | 1-Azido-2-(1-methoxyprop-2-ynyl)benzene | Pd(Ph₃P)₂Cl₂ / CuI | THF / Et₃N | 60 °C, 6 h | Fused tetracyclic pyrrole | 68 |

| 3-Iodo-5,5-dimethylcyclohex-2-enone | 1-Azido-2-(1-methoxyprop-2-ynyl)benzene | Pd(Ph₃P)₂Cl₂ / CuI | THF / Et₃N | 60 °C, 8 h | Fused tetracyclic pyrrole | 75 |

| This compound | 1-(1-(Allyloxy)prop-2-ynyl)benzene | Not specified | THF / Et₃N | Not specified | Fused tricyclic compound | 75 researchgate.net |

Data sourced from multiple studies highlighting similar sequential strategies. sci-hub.st

Ullmann Cross-Coupling: Palladium-catalyzed Ullmann cross-coupling reactions provide an effective route for C-C bond formation. The coupling of this compound with compounds like o-halonitroarenes yields 2-arylcyclohex-2-en-1-one derivatives. anu.edu.aunih.gov These products are valuable intermediates that can undergo subsequent reductive cyclization to form carbazole (B46965) natural products and related heterocyclic systems. anu.edu.aunih.govresearchgate.net

Copper-Based Catalysis

Copper catalysts play a dual role in the chemistry of this compound, acting both as primary catalysts and as crucial co-catalysts in palladium-mediated transformations.

As a co-catalyst, copper(I) iodide (CuI) is a standard component in the Sonogashira reaction, working alongside a palladium complex to facilitate the coupling of the vinyl iodide with a terminal alkyne. sci-hub.st This synergistic role is essential for the efficiency of the subsequent cascade reactions that produce complex heterocyclic structures. sci-hub.st

In its primary role, copper mediates the coupling of this compound with various nucleophiles. thieme-connect.de Diastereo- and enantioselective cross-couplings have been achieved using chiral secondary alkylcopper reagents with 3-halogeno-unsaturated carbonyl compounds, demonstrating a powerful method for creating stereogenic centers. lookchem.com These reactions typically proceed through an addition-elimination mechanism to displace the iodide and form a new C-C bond. thieme-connect.de Copper-catalyzed systems, sometimes in combination with ligands like proline, are also used in coupling reactions that serve as preliminary steps for synthesizing complex natural products. researchgate.net

Nickel-Based Catalysis

Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, often providing reactivity complementary to palladium. rsc.orgnih.gov In the context of this compound, nickel-based systems are effective in forming C-C bonds. Nickel-catalyzed cross-coupling reactions involving non-activated alkyl halides are a significant area of development, with mechanisms that are highly dependent on the choice of ligand. rsc.org

Modern applications include nickel-catalyzed cross-electrophile coupling reactions, which can engage substrates like this compound. nih.gov For instance, nickel catalysis can facilitate the coupling of redox-active esters with boronic acids or the ring-opening of strained rings like aziridines. sioc-journal.cnresearchgate.net These methods often involve radical intermediates and showcase nickel's ability to participate in single-electron transfer pathways, expanding the scope of possible transformations beyond traditional two-electron processes. nih.gov

Cobalt-Based Catalysis

Cobalt, as an earth-abundant first-row transition metal, offers a cost-effective and sustainable alternative to precious metals. snnu.edu.cn Cobalt-based catalysts are employed in a variety of transformations, including cycloadditions and C-H functionalization reactions. nih.govsioc-journal.cn

In reactions relevant to enone systems, cobalt catalysts can mediate reductive couplings and cycloadditions. nih.gov For example, cobalt can catalyze the reductive [3+2] cycloaddition of alkynes with enones. nih.gov These transformations often proceed through low-valent cobalt complexes, which can be generated in situ from stable Co(II) salts via reduction. nih.gov The development of chiral ligands for cobalt has enabled enantioselective C-H functionalization reactions, constructing molecules with central, axial, or planar chirality under mild conditions. snnu.edu.cnnih.gov While direct examples with this compound are specific, the established reactivity of cobalt with enones and organic halides highlights its potential for novel applications. ntu.edu.sg

Enzyme Catalysis and Biocatalysis

Biocatalysis provides highly selective and environmentally benign methods for organic synthesis. In the context of this compound and its derivatives, enzymes are used for stereoselective transformations.

A key application is the kinetic resolution of the corresponding alcohol, 3-iodocyclohex-2-en-1-ol (B60822), using lipases. nih.govresearchgate.net Through lipase-catalyzed transesterification, racemic 3-iodocyclohex-2-en-1-ol can be resolved to produce enantiomerically enriched (R)- and (S)-3-iodocyclohex-2-en-1-yl acetate. researchgate.net This method allows for the preparation of chiral building blocks with high enantiomeric excess and good yields, which are valuable for asymmetric synthesis. researchgate.net

Additionally, dioxygenase enzymes have been implicated in the formation of related structures. Toluene dioxygenase (TDO) from bacterial strains like Pseudomonas putida can convert 3-iodophenol (B1680319) into (4S,5S)-dihydroxy-3-iodocyclohex-2-en-1-one, a versatile chiral synthon. qub.ac.ukqub.ac.uk

Photoredox Catalysis and Synergistic Approaches

Visible-light photoredox catalysis has become a powerful strategy for initiating organic transformations via single-electron transfer (SET) under mild conditions. uantwerpen.beresearchgate.net This approach uses a photocatalyst, such as a ruthenium or iridium complex, that absorbs visible light to reach an excited state capable of oxidizing or reducing a substrate to generate a reactive radical ion. researchgate.netnih.gov

For enone systems, photoredox catalysis can facilitate reactions like [2+2] cycloadditions. nih.gov The merger of photoredox catalysis with other catalytic modes, such as Lewis acid or nickel catalysis, has proven particularly effective. nih.govsigmaaldrich.com For example, a dual system using a photocatalyst and a Lewis acid can activate an enone towards single-electron reduction, enabling enantioselective cycloadditions. sigmaaldrich.com While specific, extensively detailed examples with this compound are emerging, the principles have been demonstrated with structurally similar vinyl halides and enones in syntheses of complex molecules. uni-regensburg.de Tandem photoredox catalysis, where a photocatalyst generates a more potent reductant via a multiphoton process, has been used for the carbonylative amidation of challenging aryl and alkyl halides, showcasing the potential for functionalizing the C-I bond of this compound. chemrxiv.org

Cooperative and Multimetallic Catalysis

Cooperative catalysis, where two or more distinct catalysts work in concert to promote a transformation that is not efficiently achieved by either catalyst alone, is a powerful strategy in modern synthesis.

A classic example involving this compound is the Sonogashira coupling, which relies on a cooperative palladium and copper catalytic system. sci-hub.st In these reactions, the palladium catalyst activates the C-I bond of the enone, while the copper catalyst activates the terminal alkyne, facilitating the crucial transmetalation step. This bimetallic system is essential for the high efficiency of subsequent cascade reactions that form complex heterocyclic products. sci-hub.st

More recent developments have explored synergistic catalysis with other metal combinations. For instance, dual nickel/cobalt catalysis has been used for the carbonylative cross-electrophile coupling of aryl and alkyl halides, suggesting potential applicability for the vinyl iodide of this compound. Such systems leverage the unique properties of each metal to activate different components of the reaction, enabling complex multi-component couplings under electrochemical conditions.

Table 2: Examples of Cooperative Catalytic Systems in this compound Chemistry

| Catalytic System | Reaction Type | Role of this compound | Key Features |

|---|---|---|---|

| Pd(Ph₃P)₂Cl₂ / CuI | Sonogashira Coupling / Sequential Annulation | Electrophile (Vinyl Iodide) | Cooperative Pd/Cu catalysis enables alkyne coupling and initiates a reaction cascade to form fused heterocycles. sci-hub.st |

| Ni / Co | Carbonylative Cross-Electrophile Coupling | Potential Electrophile | Synergistic catalysis where Ni activates one electrophile and Co activates another for three-component coupling. (by analogy) |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of iodo-enones often involves stoichiometric amounts of iodine and bases, which can present environmental challenges. ucl.ac.uk The push towards green chemistry is driving research into more sustainable methods for producing 3-iodocyclohex-2-enone and its derivatives. chemistryjournals.net Key areas of development include the use of alternative solvents, biocatalysis, and one-pot procedures that improve atom economy and reduce waste. chemistryjournals.netepa.govsynthiaonline.com

One promising approach is the use of chemo-enzymatic methods. For instance, lipase-catalyzed kinetic resolutions have been successfully employed to prepare enantiomerically pure (R)- and (S)-3-iodocyclohex-2-en-1-ol, a direct precursor to the target enone. researchgate.net This highlights the potential of biocatalysis to introduce chirality early in the synthetic sequence under mild and environmentally benign conditions. Another strategy involves optimizing reaction media, such as using water as a co-solvent, which aligns with green chemistry principles. chemistryjournals.net

Future work will likely focus on developing catalytic iodination methods that avoid the use of stoichiometric iodine and on designing integrated processes where the crude this compound is used directly in subsequent reactions, eliminating the need for intermediate purification steps and minimizing solvent use. epa.gov

Table 1: Comparison of Synthetic Strategies for Iodo-cyclohexenone Derivatives

| Method | Reagents & Conditions | Advantages | Challenges |

|---|---|---|---|

| Classical Iodination | Cyclohex-2-enone, I₂, K₂CO₃, DMAP in THF/H₂O ucl.ac.uk | High yield, well-established. | Use of stoichiometric iodine, potential for halogenated waste. |

| Chemo-enzymatic Resolution | 3-Iodocyclohex-2-en-1-ol (B60822), Lipase, Acyl donor researchgate.net | Provides access to enantiomerically pure precursors, mild conditions. | Requires a racemic precursor and separation of products. |

| One-Pot Synthesis | Tandem reactions in a single vessel. epa.govthieme-connect.com | Increased efficiency, reduced waste and purification steps. | Requires careful optimization of reaction conditions for all steps. |

| TDO-catalysed Biotransformation | Biotransformation of 3-iodophenol (B1680319) using P. putida qub.ac.uk | Utilizes renewable resources, sustainable. | Variable yields, formation of multiple metabolites. |

Exploration of Novel Reactivity Modes for the Iodine Substituent

The carbon-iodine bond in this compound is a key functional handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. dntb.gov.uaacs.org It readily participates in cascade sequences, such as coupling-isomerization reactions (CIR), to form complex polycyclic frameworks. thieme-connect.com For example, 3-iodocyclohex-2-enones can react with propargyl allyl ethers to yield tricyclic enones and tetracyclic ketones in a single step. thieme-connect.com

Beyond established cross-coupling, research is moving towards exploring more unconventional reactivity. This includes leveraging the iodine substituent to initiate radical cyclizations or to participate in hypervalent iodine-mediated processes. gla.ac.ukresearchgate.netacs.org For instance, secondary 3-aminocyclohex-2-en-1-ones can react with hypervalent iodine reagents to form an intermediate 3-amino-2-iodocyclohex-2-en-1-one, which then undergoes aromatization. researchgate.net This points to the potential of using the iodine atom not just as a leaving group but as an active participant in bond-forming and rearrangement cascades.

Future investigations could focus on photoredox catalysis to activate the C-I bond under mild conditions or on using the iodine to direct C-H activation at other positions on the cyclohexenone ring, opening up entirely new avenues for molecular construction.

Table 2: Selected Reactions Highlighting the Reactivity of the Iodine Substituent

| Reaction Type | Catalyst/Reagents | Product Class | Reference |

|---|---|---|---|

| Ullmann Cross-Coupling | Pd catalyst | 2-Arylcyclohex-2-en-1-ones | acs.org |

| Cascade Annulation | PdCl₂(PPh₃)₂ | Fused-ring heterocycles | dntb.gov.ua |

| Coupling-Isomerization | Pd catalyst | Tricyclic and tetracyclic ketones | thieme-connect.com |

| Cuprate (B13416276) Addition | Organocuprate | Dienones for natural product synthesis | arkat-usa.org |

| Hypervalent Iodine Cascade | ArI(OAc)₂ | meta-Aminophenols | researchgate.net |

Integration with Flow Chemistry and High-Throughput Screening

The fields of flow chemistry and high-throughput screening (HTS) are revolutionizing chemical synthesis and drug discovery by enabling rapid reaction optimization and the testing of large compound libraries. numberanalytics.combio-rad.comoncotarget.com this compound is an ideal candidate for integration into these platforms due to its status as a versatile and reactive building block.

In flow chemistry, the well-defined reactivity of the iodo-enone system allows for precise control over reaction parameters (temperature, pressure, residence time), which can lead to improved yields, higher selectivity, and safer handling of reactive intermediates compared to batch processing. numberanalytics.com The integration of HTS with flow chemistry can accelerate the discovery of optimal conditions for the synthesis of libraries based on the this compound scaffold. numberanalytics.combio-rad.com

Although specific applications of this compound in HTS are not yet widely reported, its utility in diversity-oriented synthesis makes it highly suitable for such approaches. mdpi.com Libraries of complex molecules can be generated from this single precursor through various coupling and cyclization reactions, and then screened for biological activity or desired material properties. oncotarget.commdpi.com Future work will likely see the development of automated synthesis platforms that use this compound as a starting point for generating molecular diversity for drug discovery and materials science. labmanager.com

Advanced Stereoselective Synthesis utilizing this compound

Introducing and controlling stereochemistry is a central goal in modern organic synthesis, particularly for the preparation of pharmaceuticals and biologically active natural products. gla.ac.uk this compound and its derivatives are valuable platforms for stereoselective transformations.

One key strategy involves the stereoselective synthesis of precursors, such as the enzymatic resolution of 3-iodocyclohex-2-en-1-ol to provide enantiopure starting materials. researchgate.net Another powerful method is substrate-controlled synthesis, where the existing stereochemistry in a molecule derived from the iodo-enone directs subsequent reactions. For example, intramolecular palladium-catalyzed additions of the aryl iodide moiety to a ketone can proceed with excellent diastereoselectivity, furnishing complex tricyclic alcohols as single diastereomers. beilstein-journals.org These reactions demonstrate that the rigid conformation of the cyclohexene (B86901) ring can be exploited to achieve high levels of stereocontrol.

Future research will likely expand the toolbox of asymmetric reactions involving this scaffold. This could include the development of new chiral ligands for metal-catalyzed cross-couplings or the use of chiral catalysts to control the facial selectivity of additions to the enone system, leading to the efficient and stereocontrolled synthesis of complex carbocyclic structures. gla.ac.uk

Table 3: Examples of Stereoselective Syntheses Involving the Iodocyclohexenone Motif

| Reaction Type | Substrate | Key Reagents/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Kinetic Resolution | (±)-3-Iodocyclohex-2-en-1-ol | Lipase PS-C | (R)- and (S)-3-Iodocyclohex-2-en-1-ol | researchgate.net |

| Intramolecular C-C Coupling | Iodinated isopropyl-substituted ketone | Pd(PPh₃)₄ | trans-fused tricyclic alcohol | beilstein-journals.org |

| Radical Cyclization | Enone with tethered radical acceptor | Tributyltin hydride, AIBN | Tricyclo[9.3.1.0]pentadecanedione diastereomers | gla.ac.uk |

Applications in Materials Science and Chemical Biology

The utility of this compound extends beyond traditional organic synthesis into the interdisciplinary fields of materials science and chemical biology. mdpi.comrsc.org Its ability to serve as a scaffold for complex and functionally diverse molecules makes it a valuable tool for creating novel probes, materials, and bioactive compounds.

In chemical biology, this compound is a key building block for the synthesis of natural products and their analogues that possess interesting biological activities. mdpi.com For example, it is used in palladium-catalyzed routes to construct carbazole (B46965) alkaloids, a class of compounds known for their anti-proliferative and other medicinal properties. acs.org Furthermore, its structure can be incorporated into fluorescent probes, such as BODIPY dyes, which are used for cellular imaging and diagnostics. iyte.edu.tr

In materials science, the reactivity of this compound allows for its incorporation into larger conjugated systems or polymers. The enone functionality and the ability to form diverse C-C bonds can be used to synthesize novel organic materials with interesting photophysical or electronic properties. thieme-connect.com For instance, domino reactions starting from this compound have been used to create polycyclic frameworks that exhibit intense fluorescence, suggesting potential applications in organic light-emitting diodes (OLEDs) or sensors. thieme-connect.com

Future work will likely see the deliberate design of functional materials and chemical probes based on the this compound core, exploiting its synthetic accessibility and versatile reactivity to address challenges in medical diagnostics, drug delivery, and organic electronics.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Iodocyclohex-2-enone |

| (R)-3-Iodocyclohex-2-en-1-ol |

| (S)-3-Iodocyclohex-2-en-1-ol |

| 3-Iodophenol |

| Propargyl allyl ether |

| 3-Aminocyclohex-2-en-1-one |

| 3-Amino-2-iodocyclohex-2-en-1-one |

| 2-Arylcyclohex-2-en-1-one |

| meta-Aminophenol |

| ArI(OAc)₂ (Aryl iododiacetate) |

| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |

| Tributyltin hydride |

| AIBN (Azobisisobutyronitrile) |

| Carbazole |

| BODIPY (Boron-dipyrromethene) |

| Iodine |

| Potassium carbonate |

| N,N-Dimethylaminopyridine (DMAP) |

Q & A

Q. What methodologies are recommended for synthesizing 3-Iodocyclohex-2-enone with high regioselectivity?

A retrosynthetic approach can guide the selection of precursors and intermediates. For example, iodination of cyclohex-2-enone derivatives using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions (e.g., solvent polarity, temperature) can enhance regioselectivity. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in non-polar solvents ensures purity. Structural validation via H/C NMR and mass spectrometry is critical to confirm regiochemical outcomes .

Q. How can researchers optimize crystallographic characterization of this compound derivatives?

Use single-crystal X-ray diffraction with SHELXL for refinement, ensuring high-resolution data collection (<1.0 Å). Employ ORTEP-3 for molecular graphics to visualize thermal ellipsoids and confirm stereochemical assignments. Pre-screening crystals for twinning or disorder using PLATON or similar tools minimizes structural ambiguities .

Q. What spectroscopic techniques are essential for distinguishing this compound from its structural analogs?

Combine H NMR (to identify vinyl proton splitting patterns), C NMR (to detect carbonyl and iodinated carbons), and IR spectroscopy (to confirm enone C=O stretching at ~1680–1720 cm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) provides exact mass confirmation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in the reaction mechanisms of this compound under nucleophilic conditions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediates to compare competing pathways (e.g., conjugate addition vs. iodonium ion formation). Pair computational results with kinetic studies (e.g., Eyring plots) and isotopic labeling (e.g., O in carbonyl) to validate proposed mechanisms .

Q. What strategies address discrepancies in reported catalytic enantioselectivity for asymmetric transformations of this compound?

Systematically vary chiral ligands (e.g., BINOL-derived phosphoric acids) and reaction conditions (e.g., solvent, temperature). Use multivariate analysis (e.g., Design of Experiments, DoE) to identify key variables. Cross-validate enantiomeric excess (ee) measurements via chiral HPLC and circular dichroism (CD) spectroscopy .

Q. How can researchers design experiments to probe the biological activity of this compound derivatives without commercial bias?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For cytotoxicity screening, use in vitro assays (e.g., MTT on cancer cell lines) with positive/negative controls. Pair with structure-activity relationship (SAR) studies by modifying substituents on the cyclohexenone core. Primary data should be supplemented with secondary literature reviews to contextualize findings .

Q. What methods reconcile conflicting data on the stability of this compound in protic vs. aprotic solvents?

Conduct accelerated stability studies using HPLC to monitor degradation products under varying conditions (pH, light, humidity). Compare activation energies via Arrhenius analysis. Use quantum mechanical calculations (e.g., solvation free energy models) to predict solvent effects on degradation pathways. Replicate experiments across multiple labs to rule out instrumental artifacts .

Methodological Frameworks

Q. How should researchers formulate hypotheses about the physicochemical properties of this compound?

Adopt the PICO framework:

- Population : this compound and derivatives.

- Intervention : Variable substituents or reaction conditions.

- Comparison : Baseline properties of non-iodinated analogs.

- Outcome : Quantifiable metrics (e.g., logP, pKa, thermal stability). This ensures alignment with reproducibility standards and facilitates meta-analyses .

Q. What protocols ensure ethical rigor in primary data collection for studies involving this compound?

Follow institutional guidelines for chemical safety (e.g., fume hood use, waste disposal). Document raw data in tamper-evident lab notebooks or electronic LIMS systems. For collaborative studies, use version-controlled data repositories (e.g., Zenodo) and disclose conflicts of interest. Peer review of methodologies pre-publication minimizes ethical risks .

Data Analysis and Interpretation

Q. How can multivariate statistics improve the interpretation of catalytic performance data for this compound reactions?